Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- is an organic compound with a complex structure. It belongs to the class of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its cyclohexane ring and the presence of a butyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- typically involves the reaction of cyclohexanecarboxylic acid with an amine. The process can be carried out under various conditions, including:
Amidation Reaction: Cyclohexanecarboxylic acid reacts with butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Catalytic Hydrogenation: The compound can also be synthesized by hydrogenating a precursor compound in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- may involve large-scale amidation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Nucleophiles: Various nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions include cyclohexanecarboxylic acid, cyclohexylamine, and substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: A simpler analog without the butyl group.
Cyclohexylcarboxamide: Another related compound with a similar structure.
Hexahydrobenzamide: A compound with a similar cyclohexane ring but different substituents.
Uniqueness
Cyclohexanecarboxamide, 4-(cyclohexylmethyl)-N-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring, a butyl group, and an amide linkage makes it a versatile compound with diverse applications.
Properties
CAS No. |
101564-21-0 |
---|---|
Molecular Formula |
C18H33NO |
Molecular Weight |
279.5 g/mol |
IUPAC Name |
N-butyl-4-(cyclohexylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H33NO/c1-2-3-13-19-18(20)17-11-9-16(10-12-17)14-15-7-5-4-6-8-15/h15-17H,2-14H2,1H3,(H,19,20) |
InChI Key |
QXXLUPWSUAZMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.